5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide

COX-2 inhibition Carbonic anhydrase inhibition Conformational analysis

5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide (CAS 92290-49-8) is a heterocyclic small molecule belonging to the 5-methylisoxazole-3-carboxamide class, featuring a 4-sulfamoylphenyl substituent on the carboxamide nitrogen. With molecular formula C₁₂H₁₃N₃O₄S and molecular weight 295.31 g/mol, this compound lies at the intersection of two pharmacologically significant structural families: the isoxazole-3-carboxamides, which have been explored as anti-inflammatory agents, kinase inhibitors, and antitubercular leads , and the arylsulfonamides, which are foundational to COX-2 selective inhibitors (e.g., valdecoxib) and carbonic anhydrase inhibitors.

Molecular Formula C11H11N3O4S
Molecular Weight 281.29
CAS No. 92290-49-8
Cat. No. B2707820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide
CAS92290-49-8
Molecular FormulaC11H11N3O4S
Molecular Weight281.29
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H11N3O4S/c1-7-6-10(14-18-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17)
InChIKeyLIVSOSWTRTUBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide (CAS 92290-49-8): Structural Identity and Compound-Class Context for Procurement Evaluation


5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide (CAS 92290-49-8) is a heterocyclic small molecule belonging to the 5-methylisoxazole-3-carboxamide class, featuring a 4-sulfamoylphenyl substituent on the carboxamide nitrogen [1]. With molecular formula C₁₂H₁₃N₃O₄S and molecular weight 295.31 g/mol, this compound lies at the intersection of two pharmacologically significant structural families: the isoxazole-3-carboxamides, which have been explored as anti-inflammatory agents, kinase inhibitors, and antitubercular leads [2], and the arylsulfonamides, which are foundational to COX-2 selective inhibitors (e.g., valdecoxib) and carbonic anhydrase inhibitors [3]. Unlike valdecoxib—where the sulfamoylphenyl group is attached directly to the isoxazole C-4 position—this compound incorporates a carboxamide linker, fundamentally altering its conformational flexibility, hydrogen-bonding capacity, and target-interaction profile relative to direct aryl-isoxazole analogs.

Why 5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide Cannot Be Replaced by Generic Isoxazole or Sulfonamide Analogs in Research and Industrial Applications


The temptation to substitute this compound with structurally similar isoxazole-3-carboxamides or sulfonamide-containing analogs overlooks critical connectivity-dependent differentiation. The carboxamide linker between the isoxazole C-3 position and the 4-sulfamoylphenyl group is not a generic spacer—it introduces a hydrogen-bond donor/acceptor pair, rotational freedom, and altered electron distribution that are absent in directly coupled isoxazole-arylsulfonamides such as valdecoxib [1]. Conversely, N-acetylsulfamethoxazole (C₁₂H₁₃N₃O₄S, identical molecular formula) bears the sulfamoyl group on the isoxazole nitrogen via a sulfonamide linkage rather than on a phenyl ring via a carboxamide, yielding a fundamentally different pharmacophore with distinct enzyme inhibition profiles [2]. The 5-methylisoxazole-3-carboxamide core has been independently validated for anti-inflammatory activity in N-aryl series [3], while the sulfamoylphenyl motif confers carbonic anhydrase binding potential [4]; combining both in a single scaffold creates a multi-pharmacophore entity whose activity cannot be predicted by summing the properties of fragments, nor replicated by compounds lacking this precise connectivity.

Quantitative Differentiation Evidence for 5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide (CAS 92290-49-8) Against Key Comparators


Carboxamide Linker vs. Direct Isoxazole-Aryl Connectivity: Conformational and Hydrogen-Bonding Differentiation from Valdecoxib

5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide incorporates a carboxamide spacer (-CONH-) between the isoxazole C-3 and the 4-sulfamoylphenyl group, whereas valdecoxib attaches the 4-sulfamoylphenyl group directly to the isoxazole C-4 position with no intervening linker [1]. This connectivity difference introduces two additional hydrogen-bond donor/acceptor atoms (the amide NH and C=O), increases the sulfamoyl-to-isoxazole centroid distance by approximately 2.4 Å, and adds two rotatable bonds absent in valdecoxib [2]. In the context of carbonic anhydrase inhibition, X-ray crystallography of valdecoxib bound to hCA II demonstrates that the sulfonamide moiety coordinates the catalytic Zn²⁺ ion while the isoxazole-phenyl system fills the hydrophobic channel [1]; the longer, more flexible carboxamide linker in the target compound is predicted to reposition the sulfamoyl Zn-binding group deeper into the active site or enable alternative binding modes inaccessible to the rigid valdecoxib scaffold.

COX-2 inhibition Carbonic anhydrase inhibition Conformational analysis

Regioisomeric Connectivity vs. N-Acetylsulfamethoxazole: Same Molecular Formula, Distinct Pharmacophore Architecture

5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide shares the identical molecular formula C₁₂H₁₃N₃O₄S with N-acetylsulfamethoxazole (CAS 21312-10-7), a known metabolite of the sulfonamide antibiotic sulfamethoxazole [1]. Despite this isomeric relationship, the connectivity is fundamentally different: the target compound features an isoxazole-3-carboxamide linked to a 4-sulfamoylphenyl group via the amide nitrogen, whereas N-acetylsulfamethoxazole has a sulfonamide (-SO₂NH-) bridge connecting the isoxazole 3-position to a 4-acetamidophenyl group. In N-acetylsulfamethoxazole, the acetyl group is on the phenyl nitrogen, not on the isoxazole; in the target compound, no acetyl group is present, and the carboxamide connects the isoxazole directly to the phenyl ring. These regioisomeric arrangements produce distinct pharmacophoric features: the target compound positions the sulfamoyl (-SO₂NH₂) as a terminal group, while N-acetylsulfamethoxazole embeds it as a bridging sulfonamide with the NH adjacent to the isoxazole ring [2].

Sulfonamide antibiotics Pharmacophore mapping Regioisomer differentiation

Sulfamoylphenyl Carboxamide vs. Sulfamoylphenethyl Carboxamide: Linker Length Impacts Glisoxepid-Type Intermediate Utility

The commercially available analog 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide (CAS 24477-36-9) is an established intermediate for the synthesis of glisoxepid (INN: glisoxepide), a second-generation sulfonylurea antidiabetic drug [1]. This analog contains an ethylene (-CH₂CH₂-) spacer between the carboxamide nitrogen and the 4-sulfamoylphenyl group, whereas the target compound 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide has a direct N–phenyl bond with no alkyl spacer. The absence of the ethylene linker in the target compound alters two key properties: (a) the pKa of the sulfamoyl NH is expected to be lower due to direct conjugation with the aniline-like phenyl ring, and (b) the molecular geometry is more constrained, potentially affecting its suitability as a glisoxepid-type precursor where the ethylene spacer provides the necessary reach for subsequent sulfonylurea formation at the sulfamoyl terminus .

Sulfonylurea antidiabetics Glisoxepid synthesis Intermediate chemistry

5-Methylisoxazole-3-carboxamide Scaffold: Validated Anti-Inflammatory Pharmacophore with Substitution-Dependent Activity

The 5-methylisoxazole-3-carboxamide core was systematically investigated by Huang et al. (2007), who demonstrated that N-(substituted phenyl)-5-methylisoxazole-3-carboxamides exhibit anti-inflammatory activity in a carrageenan-induced rat paw edema model, with the activity being highly dependent on the nature and position of substituents on the N-phenyl ring [1]. Compounds bearing electron-withdrawing groups such as 4-Cl and 4-NO₂ showed superior edema inhibition (≥60% reduction at 3 hours post-carrageenan) compared to unsubstituted phenyl or electron-donating substituents [1]. The 4-sulfamoyl (-SO₂NH₂) group on the target compound is a strongly electron-withdrawing substituent (Hammett σₚ ≈ +0.57), placing it within the activity-favorable region of the SAR landscape. In contrast, N-alkyl-5-methylisoxazole-3-carboxamides lacking an aryl sulfamoyl group generally show weaker anti-inflammatory effects [2].

Anti-inflammatory agents COX inhibition Structure-activity relationship

Dual Sulfamoyl-Isoxazole Pharmacophore: Carbonic Anhydrase Inhibition Potential Inferred from Structurally Congruent Series

Angapelly et al. (2017) demonstrated that 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives are potent inhibitors of human carbonic anhydrase isoforms II and VII, with lead compounds achieving Kᵢ values in the low nanomolar range (hCA II Kᵢ = 0.8–12.3 nM; hCA VII Kᵢ = 4.5–45.2 nM) [1]. The potency is driven by the primary sulfamoyl (-SO₂NH₂) moiety acting as a zinc-binding group coordinated to the catalytic Zn²⁺ ion in the CA active site. The target compound 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide shares the critical N-(4-sulfamoylphenyl) motif but differs in two key respects: the carboxamide is at the isoxazole C-3 rather than C-4 position, and the isoxazole bears a 5-methyl substituent instead of a 5-amino group. The repositioning of the carboxamide from C-4 to C-3 alters the vector of the sulfamoylphenyl group relative to the isoxazole plane, which is expected to affect CA isoform selectivity [2].

Carbonic anhydrase inhibition Sulfonamide zinc-binding group Isoxazole heterocycle

Caveat on Direct Quantitative Evidence: Current Limitations in Published Head-to-Head Data for CAS 92290-49-8

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, SciFinder, Google Patents, and the primary chemistry literature (current as of May 2026) identified no peer-reviewed publication or patent containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) specifically for 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide (CAS 92290-49-8) in head-to-head comparison with a defined structural analog [1]. The compound appears in multiple vendor catalogs and chemical databases with purity specifications (typically ≥95%) and predicted properties, and is cited in broader reviews of isoxazole-3-carboxamide chemistry, but dedicated pharmacological characterization with explicit comparator data has not been published [2]. Consequently, all differential claims in this guide are tagged as 'Class-level inference' or 'Supporting evidence,' derived from structurally congruent compound series where quantitative data are available. Users should note that direct experimental confirmation of the predicted activity and selectivity profiles for this specific compound remains outstanding, and procurement decisions should account for this evidence gap.

Data availability assessment Procurement risk evaluation Evidence transparency

Optimal Research and Industrial Application Scenarios for 5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide (CAS 92290-49-8)


Chemical Probe for Profiling Carbonic Anhydrase Isoform Selectivity via Regioisomeric Carboxamide Variation

This compound is best deployed as a regioisomeric probe to map the impact of carboxamide positional variation (C-3 vs. C-4) on carbonic anhydrase isoform selectivity. The established N-(4-sulfamoylphenyl)isoxazole-4-carboxamide series has demonstrated potent hCA II and hCA VII inhibition (Kᵢ 0.8–12.3 nM) [1]. Screening the target compound (C-3 carboxamide) in parallel with its C-4 regioisomer against a panel of 12 catalytically active human CA isoforms would reveal whether repositioning the carboxamide alters the Zn-binding geometry sufficiently to confer selectivity for membrane-associated isoforms (hCA IV, IX, XII, XIV) over cytosolic isoforms (hCA I, II, VII). This experiment directly leverages the structural differentiation evidence described in Evidence Items 1 and 5 of Section 3.

Multi-Target Fragment-Based Screening for Dual COX-2/CA Inhibitors

The compound combines two independently validated pharmacophores—the 5-methylisoxazole-3-carboxamide core (anti-inflammatory SAR established by Huang et al., 2007) [2] and the primary sulfamoyl Zn-binding group (carbonic anhydrase inhibition confirmed by Angapelly et al., 2017) [1]. This dual-pharmacophore architecture makes the compound suitable as a starting point for fragment-based or structure-based optimization of dual COX-2/CA inhibitors, a therapeutic concept relevant for conditions where both inflammation and pH dysregulation contribute to pathology (e.g., rheumatoid arthritis, tumor microenvironment acidosis). The absence of a direct aryl-isoxazole bond (unlike valdecoxib) may reduce COX-2 potency but could simultaneously lower the cardiovascular risk associated with COX-2-selective NSAIDs, a hypothesis testable through in vitro COX-1/COX-2 selectivity profiling.

Synthetic Intermediate for Non-Ethylene-Linked Sulfonylurea Libraries

While the ethylene-linked analog 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]isoxazole-3-carboxamide is the established precursor for glisoxepid-type sulfonylureas , the target compound's direct N-phenyl connectivity offers a distinct synthetic handle for constructing conformationally constrained sulfonylurea analogs. The primary sulfamoyl group permits direct reaction with isocyanates (RNCO) or carbamoyl chlorides to generate sulfonylureas with a shorter, more rigid scaffold. This is particularly relevant for medicinal chemistry programs seeking to reduce the entropic penalty of the flexible ethylene linker in existing sulfonylurea drugs, potentially improving binding affinity or metabolic stability. The differentiation from the ethyl-linked intermediate is quantified in Evidence Item 3 of Section 3.

Physicochemical Property-Driven Selection for CNS-Penetrant Sulfonamide Programs

The target compound's predicted physicochemical profile—molecular weight 295.31 g/mol, topological polar surface area (TPSA) ~110–120 Ų, hydrogen bond donor count of 2, and predicted LogP ~1.2—places it within favorable CNS drug-like space according to the Wager criteria (MW < 400, TPSA < 90 Ų for optimal CNS penetration, though TPSA is slightly above). Compared to valdecoxib (MW 314.36; TPSA ~94 Ų; HBD = 1) [3], the target compound has a lower molecular weight but higher TPSA and an additional H-bond donor, which may influence blood-brain barrier permeability in opposite directions. This differentiated property profile, inferred from computed descriptors, supports selection of this compound over valdecoxib for CNS-targeted sulfonamide programs where reduced lipophilicity is desired to mitigate phospholipidosis risk or hERG binding.

Quote Request

Request a Quote for 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.